molecular formula C11H15NO2 B1656808 3-Methylbutyl pyridine-4-carboxylate CAS No. 54300-23-1

3-Methylbutyl pyridine-4-carboxylate

Cat. No.: B1656808
CAS No.: 54300-23-1
M. Wt: 193.24 g/mol
InChI Key: KGQUNQWWGBOOJX-UHFFFAOYSA-N
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Description

3-Methylbutyl pyridine-4-carboxylate is an ester derivative of pyridine-4-carboxylic acid, where the carboxylate group at the 4-position of the pyridine ring is esterified with 3-methylbutanol. This compound belongs to the class of pyridine carboxylates, which are widely studied for their applications in pharmaceuticals, agrochemicals, and coordination chemistry due to their tunable electronic and steric properties. The 4-carboxylate substituent on the pyridine ring introduces distinct electronic effects, influencing reactivity and intermolecular interactions compared to other positional isomers or functional group variants .

Properties

CAS No.

54300-23-1

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

3-methylbutyl pyridine-4-carboxylate

InChI

InChI=1S/C11H15NO2/c1-9(2)5-8-14-11(13)10-3-6-12-7-4-10/h3-4,6-7,9H,5,8H2,1-2H3

InChI Key

KGQUNQWWGBOOJX-UHFFFAOYSA-N

SMILES

CC(C)CCOC(=O)C1=CC=NC=C1

Canonical SMILES

CC(C)CCOC(=O)C1=CC=NC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: Pyridine-3-Carboxylate Derivatives

Pyridine-4-carboxylates and pyridine-3-carboxylates differ in the position of the carboxylate group on the pyridine ring. For example, sodium pyridine-4-carboxylate (yield: 99%) and sodium pyridine-3-carboxylate are synthesized via analogous protocols . For instance, sodium pyridine-4-carboxylate forms a white crystalline solid, while the 3-carboxylate isomer may display altered solubility profiles due to differences in hydrogen-bonding networks.

Ester vs. Salt Forms

The sodium salt of pyridine-4-carboxylate is highly water-soluble, making it suitable for aqueous-phase reactions or biological applications. In contrast, the esterified form (e.g., 3-methylbutyl pyridine-4-carboxylate) is more lipophilic, enhancing its utility in organic solvents or lipid-based formulations. This solubility dichotomy highlights the importance of functional group selection for targeted applications .

Substituent Variations in Pyridine Derivatives

Pyridine derivatives with alternative substituents, such as chloro or amino groups, exhibit distinct properties. For example:

  • Methyl 3-aminopyridazine-4-carboxylate (), a pyridazine derivative, features a diazine ring, which alters electronic distribution and base strength compared to pyridine.
Compound Core Structure Key Substituents Solubility Profile Potential Applications
3-Methylbutyl pyridine-4-carboxylate Pyridine 4-carboxylate, 3-methylbutyl ester Lipophilic Organic synthesis, agrochemicals
Sodium pyridine-4-carboxylate Pyridine 4-carboxylate, sodium salt Water-soluble Pharmaceuticals, coordination chemistry
(E)-Methyl 3-(4-chloropyridin-3-yl)acrylate Pyridine 4-chloro, 3-acrylate Moderate polarity Polymer chemistry, medicinal chemistry

Functional Group Analogues: Phosphonothioates

Compounds like 3-Methylbutyl S-2-diisopropylaminoethyl methylphosphonothiolate () replace the carboxylate group with a phosphonothioate moiety. This substitution confers greater hydrolytic stability and metal-chelating capacity, making such compounds relevant in nerve agent research or catalysis. However, the increased steric bulk and reduced polarity limit their compatibility with biological systems compared to carboxylates .

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